molecular formula C37H34N2O8 B1390379 2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid CAS No. 1198797-23-7

2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid

Cat. No.: B1390379
CAS No.: 1198797-23-7
M. Wt: 634.7 g/mol
InChI Key: CLIICLOTPVVZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid is a synthetic compound used primarily in proteomics research. It has a molecular formula of C37H34N2O8 and a molecular weight of 634.67 g/mol . This compound is characterized by the presence of two Fmoc (9-fluorenylmethoxycarbonyl) protecting groups attached to the amino groups of 2,6-diaminoheptanedioic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-fmoc-2,6-diaminoheptanedioic acid typically involves the protection of the amino groups of 2,6-diaminoheptanedioic acid with Fmoc groups. This can be achieved through a reaction with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

This includes the use of automated peptide synthesizers and large-scale reactors to ensure efficient production and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Di-fmoc-2,6-diaminoheptanedioic acid can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc groups using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Di-fmoc-2,6-diaminoheptanedioic acid is primarily used in the field of proteomics research. It serves as a building block for the synthesis of peptides and peptide-based molecules. These peptides can be used in various applications, including:

Mechanism of Action

The mechanism of action of Di-fmoc-2,6-diaminoheptanedioic acid is primarily related to its role as a protected amino acid derivative. The Fmoc groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc groups can be removed to reveal the free amino groups, allowing further functionalization or biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-fmoc-2,6-diaminoheptanedioic acid is unique due to the presence of two Fmoc groups, which provide enhanced protection for the amino groups during peptide synthesis. This allows for more complex peptide sequences to be synthesized with high purity and yield .

Properties

IUPAC Name

2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)heptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34N2O8/c40-34(41)32(38-36(44)46-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30)18-9-19-33(35(42)43)39-37(45)47-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31/h1-8,10-17,30-33H,9,18-21H2,(H,38,44)(H,39,45)(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIICLOTPVVZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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